molecular formula C20H26N4O3 B2667028 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide CAS No. 612048-60-9

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide

Cat. No.: B2667028
CAS No.: 612048-60-9
M. Wt: 370.453
InChI Key: NVXSDROURKINDX-UHFFFAOYSA-N
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Description

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety, which is known for its pharmacological activity, particularly in the modulation of neurotransmitter systems.

Scientific Research Applications

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The compound exhibited significant affinity to both 5-HT1A and 5-HT2A receptors, similarly to aripiprazole, which is an atypical antipsychotic drug . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzohydrazide under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Unlike some similar compounds, it may exhibit a broader range of activity on different neurotransmitter systems, making it a versatile tool in research and potential therapeutic applications .

Properties

IUPAC Name

4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c21-22-20(26)16-6-8-19(9-7-16)27-15-18(25)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,18,25H,10-15,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXSDROURKINDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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